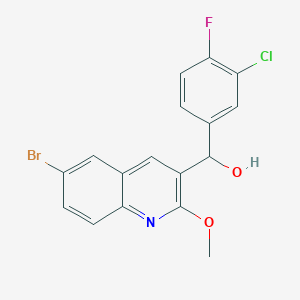

(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol

描述

Systematic Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is (6-bromo-2-methoxy-3-quinolinyl)(3-chloro-4-fluorophenyl)methanol, which precisely describes the substitution pattern and functional group arrangement. The molecular formula C17H12BrClFNO2 indicates a complex aromatic system with a molecular weight of 396.64 g/mol. This empirical formula reveals the presence of seventeen carbon atoms forming the core aromatic frameworks, twelve hydrogen atoms distributed across the quinoline and phenyl systems, and heteroatoms including bromine at the 6-position of the quinoline ring, chlorine and fluorine on the phenyl ring, nitrogen as part of the quinoline heterocycle, and two oxygen atoms associated with the methoxy and hydroxyl functionalities.

The systematic nomenclature reflects the hierarchical priority of functional groups, with the quinoline system serving as the principal structural framework. The 6-bromo-2-methoxyquinolin-3-yl portion designates the heterocyclic component, where the methoxy group occupies the 2-position and bromine substitutes at the 6-position of the quinoline ring system. The 3-chloro-4-fluorophenyl component describes the aromatic ring bearing both chlorine and fluorine substituents in adjacent positions, creating a unique electronic environment. The methanol linkage connects these two aromatic systems through a secondary alcohol functionality positioned at the 3-carbon of the quinoline ring.

The structural complexity arises from the combination of electron-rich quinoline nitrogen with electron-withdrawing halogen substituents, creating a molecule with distinct electronic properties. The presence of three different halogens—bromine, chlorine, and fluorine—distributed across the molecular framework contributes to unique intermolecular interactions and potential biological activity profiles. The methoxy group at the 2-position of the quinoline ring provides additional electronic stabilization through resonance effects with the heterocyclic system.

属性

IUPAC Name |

(6-bromo-2-methoxyquinolin-3-yl)-(3-chloro-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClFNO2/c1-23-17-12(7-10-6-11(18)3-5-15(10)21-17)16(22)9-2-4-14(20)13(19)8-9/h2-8,16,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPAREHMHYGKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC(=C(C=C3)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline Intermediate

-

- Phosphorus oxychloride (POCl₃) is added dropwise to a cooled mixture of dimethylformamide (DMF) and the appropriate amide precursor (e.g., N-(4-bromophenyl)-3-hydrocinnamamide) at 15–30 °C.

- The mixture is heated to 35–45 °C to dissolve solids, forming a brown liquid.

- The reaction proceeds overnight at 80 °C.

- Quenching with cold water and extraction with methylene chloride follows.

- Organic layers are dried over magnesium sulfate and purified by column chromatography.

Purpose: This step forms the quinoline nucleus with chlorine at position 2 and bromine at position 6, setting the stage for further substitution.

Conversion to 3-Benzyl-6-bromo-2-methoxyquinoline

-

- The 3-benzyl-6-bromo-2-chloroquinoline is reacted with sodium methoxide in anhydrous methanol under reflux with backflow overnight.

- After reaction completion, the mixture is cooled, extracted with methylene chloride, dried, and crystallized from anhydrous methanol.

Purpose: This nucleophilic aromatic substitution replaces the 2-chloro group with a methoxy group, yielding the 2-methoxyquinoline derivative.

Halogenation to Introduce the 3-Chloro-4-fluorophenyl Group and Methanol Formation

-

- The methoxyquinoline intermediate is treated with N-chlorosuccinimide (NCS) and benzoyl peroxide as a radical initiator in a nonpolar solvent (e.g., dry tetracol phenixin) under reflux with stirring for 6–7 hours.

- The reaction mixture is then worked up by water addition, extraction, drying, and recrystallization from anhydrous diethyl ether.

Purpose: This step introduces the chlorophenyl substituent via radical chlorination, facilitating the formation of the methanol linkage at the 3-position.

Alternative Photochemical and Catalytic Methods

While the above classical methods are well-documented, recent advances in photocatalysis and radical chemistry provide alternative synthetic routes:

-

- Diacetyl has been used as a "traceless" visible light photosensitizer to promote radical coupling reactions involving quinoline derivatives and ethers under argon atmosphere at room temperature.

- Reactions are performed in the presence of trifluoroacetic acid and di-tert-butyl peroxide (DTBP), followed by aqueous workup and chromatographic purification.

- This method allows for mild conditions and selective functionalization, though specific application to the exact compound requires adaptation.

Palladium-Catalyzed Cross-Coupling:

- Pd-catalyzed amination and substitution reactions using ligands such as XPhos and Pd₂(dba)₃ facilitate the introduction of various substituents on quinoline rings.

- These methods involve degassed tert-butanol solvents and elevated temperatures (75–100 °C) with purification by column chromatography.

- While primarily reported for amine substitutions, such catalytic protocols can be adapted for aryl and methanol functionalities.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Notes

Purification: Column chromatography and recrystallization are critical for isolating high-purity products, especially after halogenation and substitution steps.

Reaction Atmosphere: Several steps require inert atmosphere (argon) to prevent oxidation and side reactions, particularly in radical and Pd-catalyzed processes.

Yield Optimization: Parameters such as reagent stoichiometry, temperature control, and solvent choice significantly influence yields. For example, methanol as solvent favors nucleophilic substitution of chlorine by methoxy.

Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard for confirming the structure and purity of intermediates and final products.

Environmental Considerations: Newer methods using visible light photocatalysis reduce hazardous reagents and energy consumption, representing a greener alternative to traditional halogenation and substitution.

化学反应分析

(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of methanol derivatives.

科学研究应用

Synthesis of Antituberculosis Drugs

One of the primary applications of this compound is as an intermediate in the synthesis of quinoline derivatives used in antituberculosis treatments. Notably, it plays a role in the synthesis of Bedaquiline, a drug that has shown efficacy against multidrug-resistant tuberculosis. Research indicates that modifications to the quinoline structure can enhance bioactivity and selectivity against Mycobacterium tuberculosis .

Anticancer Activity

Studies have suggested that compounds similar to (6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol exhibit anticancer properties. The quinoline moiety is known for its ability to interact with various biological targets, including DNA and enzymes involved in cancer cell proliferation. Preliminary data indicate potential cytotoxic effects against several cancer cell lines .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis, particularly for creating complex molecular architectures. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing diverse organic compounds .

Fluorescent Probes

The structure of this compound can be modified to develop fluorescent probes for biological imaging. The incorporation of fluorophores into quinoline-based structures has been explored for tracking biological processes in live cells .

Case Study 1: Synthesis of Antituberculosis Agents

In a study focused on developing new antituberculosis agents, researchers synthesized this compound as a key intermediate. The compound underwent further reactions to yield derivatives that demonstrated improved activity against resistant strains of Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing pharmacological properties .

Case Study 2: Anticancer Research

A research group investigated the anticancer potential of derivatives derived from this compound. The results showed significant inhibition of cell growth in various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

作用机制

The mechanism of action of (6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

相似化合物的比较

Structural and Electronic Comparisons

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Aromatic Core Influence: The quinoline core in the target compound provides a rigid, planar structure conducive to π-π interactions, whereas the furan in offers greater resonance mobility but reduced stability. Pyrimidine in introduces electron-deficient character, enhancing reactivity in nucleophilic substitutions . The acetamide in features a flexible naphthyl group, resulting in a 60.5° dihedral angle between aromatic rings, which may reduce crystallinity compared to the target compound’s planar quinoline system .

Substituent Effects: The 6-bromo and 2-methoxy groups on the target compound’s quinoline core increase steric bulk and electron density compared to the 6-chloro and 2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy] groups in the structurally related quinoline derivative from . The 3-chloro-4-fluorophenyl group, common to all compared compounds, imparts strong electron-withdrawing effects. This enhances the acidity of the methanol proton in the target compound compared to non-halogenated analogs, facilitating H-bonding interactions critical for biological activity or crystallization .

Hydrogen-Bonding and Solubility: The methanol group in the target compound and enables H-bonding, contrasting with the pyrimidine’s lack of such functionality . However, the pyrimidine derivative’s slight solubility in DMSO (~277.5 g/mol) suggests that lower molecular weight may offset polarity limitations . The acetamide in forms N–H···O bonds, stabilizing its crystal lattice, while the target compound’s methanol group likely participates in O–H···N or O–H···O interactions, depending on the environment .

生物活性

Overview

(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol is a complex organic compound with the molecular formula and a molecular weight of 396.64 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed examination of its biological activity based on diverse scientific sources.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H12BrClFNO2 |

| Molecular Weight | 396.64 g/mol |

| InChI Key | XMPAREHMHYGKSP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC(=C(C=C3)F)Cl)O |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Research indicates that it may inhibit certain pathways involved in cancer cell proliferation and microbial resistance mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound has been evaluated for its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A study conducted on quinoline derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against MRSA strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

Case Study: In Vitro Anticancer Evaluation

In a comparative study, various quinoline derivatives were assessed for their anti-proliferative effects on cancer cell lines. The findings indicated that certain derivatives, including those structurally related to this compound, showed promising results in inhibiting cell growth and inducing apoptosis .

Structure-Activity Relationship (SAR)

The biological activities of quinoline derivatives are often influenced by their structural features. The presence of halogen substituents such as bromine and chlorine in this compound is believed to enhance its biological activity by improving binding affinity to target proteins.

Summary of Biological Activities

Based on the reviewed literature, the following table summarizes the potential biological activities of this compound:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol?

- Methodological Answer : The synthesis typically involves multi-step reactions, including bromination of methoxyquinoline precursors and subsequent coupling with halogenated phenyl groups. For example, brominated phenolic intermediates (e.g., 2,6-dimethoxybenzyl alcohol derivatives) can be synthesized via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions . Coupling reactions, such as Suzuki-Miyaura cross-coupling, may be employed to attach the 3-chloro-4-fluorophenyl moiety to the quinoline core. Reaction conditions (e.g., NaH/THF for deprotonation) from analogous benzofuran syntheses could inform optimization .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) and detect impurities.

Structural analogs with similar halogenated quinoline scaffolds (e.g., fluorobiphenylquinoline carboxylates) provide reference data for spectral interpretation .

Q. What solvent systems are optimal for recrystallization or purification?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) or mixtures (e.g., ethanol/water) are commonly used for recrystallization. For halogenated aromatic alcohols, gradient elution with ethyl acetate/hexane in column chromatography improves separation efficiency .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in substitution reactions of this compound?

- Methodological Answer : The electron-withdrawing methoxy and bromine groups on the quinoline ring direct electrophilic attacks to specific positions. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via competitive reactions (e.g., nitration or sulfonation) under varying conditions quantifies regioselectivity. Studies on bromo-chloro-fluorophenyl analogs highlight the role of halogen electronegativity in directing substitutions .

Q. What strategies resolve contradictory data in biological activity assays?

- Methodological Answer : Orthogonal validation is critical:

- Dose-Response Curves : Confirm activity across multiple concentrations.

- Target-Specific Assays : Use enzyme inhibition or receptor-binding assays to isolate mechanisms.

- Metabolic Stability Tests : Evaluate compound degradation in vitro (e.g., liver microsomes).

For example, conflicting cytotoxicity data may arise from impurity interference, necessitating repurification and retesting .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with catalytic sites. Parameters like binding affinity and H-bonding patterns are compared to known quinoline-based inhibitors. QSAR models trained on halogenated phenyl methanol derivatives (e.g., bromo-trifluoroethoxy analogs) correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。